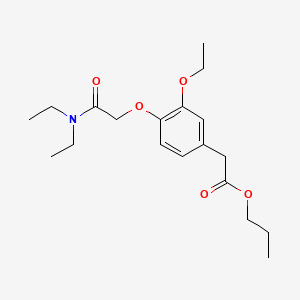

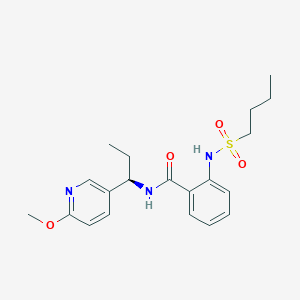

Benzeneacetic acid, 4-(2-(diethylamino)-2-oxoethoxy)-3-ethoxy-, propyl ester

Vue d'ensemble

Description

AZD-3043 est un agent sédatif-hypnotique nouveau et métaboliquement labile. Il s'agit d'un modulateur allostérique positif du récepteur de l'acide γ-aminobutyrique de type A, contenant une fraction ester métaboliquement labile. Ce composé a été conçu pour fournir une émergence rapide et prévisible de l'hypnose, ce qui en fait un candidat potentiel pour une utilisation clinique comme agent sédatif-hypnotique .

Méthodes De Préparation

La synthèse d'AZD-3043 implique la réaction de précurseurs spécifiques dans des conditions contrôlées. Les voies de synthèse comprennent généralement la formation de la fraction ester, qui est cruciale pour sa labilité métabolique. Les méthodes de production industrielle mettent l'accent sur l'optimisation du rendement et de la pureté du composé par le biais de divers procédés chimiques, notamment la purification et la cristallisation .

Analyse Des Réactions Chimiques

AZD-3043 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction: Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs courants, ce qui conduit à la formation de dérivés réduits.

Substitution: Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques au sein de la molécule, souvent à l'aide de réactifs comme les halogènes ou les groupes alkyles.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogénoalcanes. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

AZD-3043 a une large gamme d'applications de recherche scientifique, notamment:

Chimie: Il est utilisé comme composé modèle pour étudier les effets de la labilité métabolique sur la pharmacocinétique et la pharmacodynamie.

Biologie: Le composé est utilisé pour étudier la modulation des récepteurs de l'acide γ-aminobutyrique de type A et leur rôle dans divers processus biologiques.

Médecine: AZD-3043 est exploré comme un agent sédatif-hypnotique potentiel pour une utilisation clinique, des études se concentrant sur sa sécurité, son efficacité et son profil de récupération rapide.

Industrie: Les propriétés uniques du composé en font un outil précieux dans le développement de nouveaux agents sédatifs-hypnotiques avec des profils pharmacologiques améliorés

Mécanisme d'action

AZD-3043 exerce ses effets en potentialisant les courants chlorures médiés par le récepteur de l'acide γ-aminobutyrique de type A. Cette modulation conduit à l'inhibition de l'activité neuronale, entraînant une sédation et une hypnose. Le composé est rapidement hydrolysé dans les microsomes hépatiques, ce qui conduit à sa clairance rapide et à sa courte durée d'action. Cette voie métabolique dépendante de l'estérase est cruciale pour son profil de récupération prévisible .

Applications De Recherche Scientifique

AZD-3043 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the effects of metabolic lability on pharmacokinetics and pharmacodynamics.

Biology: The compound is used to investigate the modulation of γ-aminobutyric acid type A receptors and their role in various biological processes.

Medicine: AZD-3043 is being explored as a potential sedative-hypnotic agent for clinical use, with studies focusing on its safety, efficacy, and rapid recovery profile.

Industry: The compound’s unique properties make it a valuable tool in the development of new sedative-hypnotic agents with improved pharmacological profiles

Mécanisme D'action

AZD-3043 exerts its effects by potentiating γ-aminobutyric acid type A receptor-mediated chloride currents. This modulation leads to the inhibition of neuronal activity, resulting in sedation and hypnosis. The compound is rapidly hydrolyzed in liver microsomes, leading to its rapid clearance and short duration of action. This esterase-dependent metabolic pathway is crucial for its predictable recovery profile .

Comparaison Avec Des Composés Similaires

AZD-3043 est souvent comparé à d'autres agents sédatifs-hypnotiques tels que le propofol et le propanidide. Alors que le propofol est connu pour son réveil retardé après une perfusion prolongée, AZD-3043 offre une durée d'action plus courte et une récupération rapide. Le propanidide, un autre analogue chimique, partage certaines similitudes avec AZD-3043 mais est moins puissant dans certaines préparations neuronales. La fraction ester unique d'AZD-3043 contribue à son métabolisme et à sa clairance rapides, le distinguant des autres composés de sa classe .

Composés similaires

- Propofol

- Propanidid

Propriétés

Numéro CAS |

579494-66-9 |

|---|---|

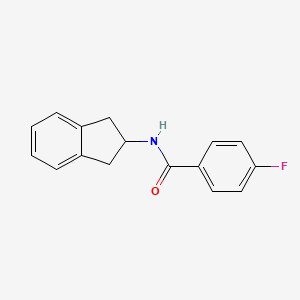

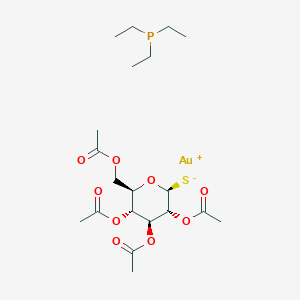

Formule moléculaire |

C19H29NO5 |

Poids moléculaire |

351.4 g/mol |

Nom IUPAC |

propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-ethoxyphenyl]acetate |

InChI |

InChI=1S/C19H29NO5/c1-5-11-24-19(22)13-15-9-10-16(17(12-15)23-8-4)25-14-18(21)20(6-2)7-3/h9-10,12H,5-8,11,13-14H2,1-4H3 |

Clé InChI |

QPUVKSKJCNGSGT-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OCC |

SMILES canonique |

CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OCC |

Apparence |

Solid powder |

Key on ui other cas no. |

579494-66-9 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(4-((N,N-diethylcarbamoyl)methoxy)-3-ethoxyphenyl)acetic acid propyl ester AZD-3043 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)

![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)